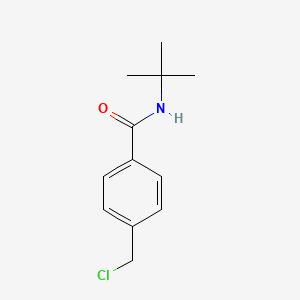

N-Tert-butyl-4-(chloromethyl)benzamide

Übersicht

Beschreibung

N-Tert-butyl-4-(chloromethyl)benzamide is a chemical compound used in scientific research. It holds promise for various applications due to its unique properties, including its versatility in organic synthesis and potential as a pharmaceutical intermediate. It is a useful compound for the preparation of amides from ketones, aldehydes, and derivatives .

Synthesis Analysis

N-Tert-butyl-4-(chloromethyl)benzamide can be synthesized through various methods. One such method involves the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction yields a series of N-tert-butyl amides in excellent isolated yields . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis

The molecular formula of N-Tert-butyl-4-(chloromethyl)benzamide is C12H16ClNO . Its molecular weight is 225.71 .Chemical Reactions Analysis

N-Tert-butyl-4-(chloromethyl)benzamide can be used in the preparation of certain pharmaceuticals . This compound is synthesized through the reaction of 4-aminobenzoyl chloride and tert-butanol, which forms an amide bond . The condensation reaction can be catalyzed by either heat or acid .Wissenschaftliche Forschungsanwendungen

Synthesis and Properties in Polymer Chemistry

N-Tert-butyl-4-(chloromethyl)benzamide is involved in the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, contributing to significant thermal stability, high glass transition temperatures, and solubility in polar solvents. These properties suggest potential applications in the field of advanced materials and polymer chemistry (Hsiao, Yang, & Chen, 2000).

Role in Drug Discovery

In drug discovery, particularly in the search for anticancer agents, derivatives of N-Tert-butyl-4-(chloromethyl)benzamide, like its iron (III) complex, have been synthesized and studied for their interaction with enzymes, suggesting potential for further investigation in pharmaceutical research (Ruswanto, Wulandari, Mardianingrum, & Cantika, 2021).

Molecular Modeling and Cytotoxic Activity

Molecular modeling and cytotoxic activity studies have been conducted on compounds like N-(4-tertbutylphenylcarbamoyl)benzamide, indicating potential as a new anticancer agent. These studies highlight the compound's properties and interactions with enzymes, contributing to drug development research (Purwanto et al., 2021).

Catalytic Applications

The use of tert-butyl isocyanide, derived from N-Tert-butyl-4-(chloromethyl)benzamide, in palladium-catalyzed synthesis of organic compounds like 4H-benzo[d][1,3]oxazin-4-ones and N-(2-cyanophenyl)benzamides, shows its utility in catalytic applications and organic synthesis (Wang et al., 2015).

Applications in Medicinal Chemistry

The compound has applications in medicinal chemistry, as demonstrated by its role in the synthesis of benzamides with anti-inflammatory and analgesic activities, offering insights into its potential in drug design and therapeutic applications (Pau et al., 1999).

Wirkmechanismus

Target of Action

N-Tert-butyl-4-(chloromethyl)benzamide is a chemical compound that primarily targets the benzylic position of aromatic compounds . The benzylic position is a carbon atom adjacent to the aromatic ring, which plays a crucial role in various chemical reactions .

Mode of Action

The compound interacts with its targets through a process known as free radical bromination, nucleophilic substitution, and oxidation . In this process, the compound loses a hydrogen atom at the benzylic position, which can be resonance stabilized . This interaction results in changes in the molecular structure of the target, leading to the formation of new compounds .

Biochemical Pathways

The biochemical pathways affected by N-Tert-butyl-4-(chloromethyl)benzamide involve the reaction of the compound with nitriles to produce N-tert-butyl amides . This reaction is catalyzed by Cu(OTf)2 and occurs under solvent-free conditions at room temperature . The downstream effects of this pathway include the synthesis of a series of N-tert-butyl amides in excellent isolated yields .

Result of Action

The molecular and cellular effects of N-Tert-butyl-4-(chloromethyl)benzamide’s action include the transformation of nitriles into N-tert-butyl amides . This transformation is a crucial step in the synthesis of many drugs, such as finasteride, nelfinavir, and CPI-1189, which are used to treat various conditions including benign prostatic hyperplasia and HIV .

Action Environment

The action of N-Tert-butyl-4-(chloromethyl)benzamide can be influenced by environmental factors. For instance, the reaction of the compound with nitriles to produce N-tert-butyl amides is catalyzed by Cu(OTf)2 and occurs under solvent-free conditions at room temperature . Therefore, changes in temperature and the presence of solvents could potentially affect the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

N-tert-butyl-4-(chloromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-12(2,3)14-11(15)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILSPQRMPVEAJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Tert-butyl-4-(chloromethyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1aR,4S,7R,7aR,7bS)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one](/img/structure/B3081878.png)

![4-Chloro-2-methyl-3,4-dihydro-2H-thieno-[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B3081890.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine](/img/structure/B3081896.png)

![Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride](/img/structure/B3081904.png)

![2-(4-methylbenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3081913.png)

![2-(1,4-Diazepan-1-yl)benzo[d]thiazole](/img/structure/B3081933.png)